N-(Cyclohexylcarbonyl)leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

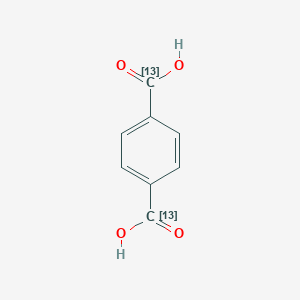

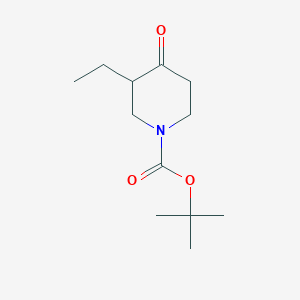

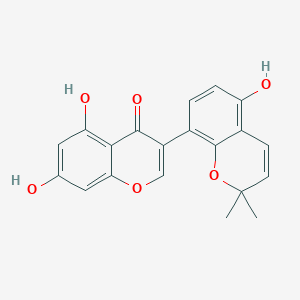

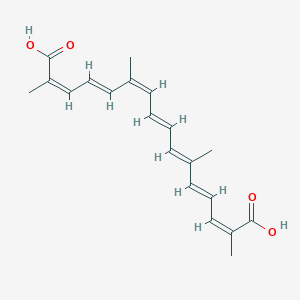

N-(Cyclohexylcarbonyl)leucine (NCCL) is an amino acid derivative that has been widely studied for its potential applications in the medical and scientific research fields. NCCL is a cyclic amino acid derivative, which is composed of a cyclohexylcarbonyl group attached to the α-carbon of leucine. NCCL has been found to be a valuable tool in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. Additionally, NCCL has been used in the study of metabolic pathways and the regulation of gene expression.

Safety and Hazards

Mechanism of Action

Target of Action

N-(Cyclohexylcarbonyl)leucine, also known as N-Cyclohexanoylleucine, primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The compound interacts with its targets by switching its uptake into cells from LAT1, which is used by leucine, to OAT1 and OAT3 . This switch is facilitated by the acetylation of leucine . The acetylation of leucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Biochemical Pathways

The compound affects the leucine-mediated signaling and metabolic processes inside cells . Specifically, the uptake of this compound as a prodrug of leucine bypasses LAT1, the rate-limiting step in the activation of these processes . This includes the activation of the mTOR signaling pathway, which plays a key role in controlling protein synthesis and cell proliferation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are influenced by the kinetics of the monocarboxylate transporter type 1 (MCT1) and the ubiquitous tissue expression of MCT1 . Both of these factors make MCT1 well-suited for the uptake and distribution of this compound .

Result of Action

The molecular and cellular effects of the compound’s action are mediated via its metabolic products . The compound enters metabolic pathways, and its effects are mediated via its metabolic products . This suggests that pharmacokinetic factors may play a major role in its mechanism of action and efficacy as a drug .

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 |

Source

|

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-84-0 |

Source

|

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)